Epicorynoxidine

Description

BenchChem offers high-quality Epicorynoxidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epicorynoxidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

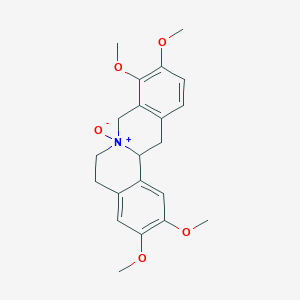

IUPAC Name |

2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biosynthesis and Metabolic Pathways of Tetrahydroprotoberberine N-Oxides

The following technical guide details the biosynthesis, stereochemistry, and metabolic formation of Tetrahydroprotoberberine (THPB) N-oxides.

Executive Summary

Tetrahydroprotoberberines (THPBs) are a major class of benzylisoquinoline alkaloids (BIAs) exhibiting significant pharmacological activities, including dopaminergic modulation and anti-inflammatory effects. While the main biosynthetic flux in plants typically drives THPBs toward quaternary protoberberines (e.g., Berberine) via oxidation, a specific divergent pathway leads to the formation of THPB N-oxides .

This guide analyzes the N-oxidation pathway , distinguishing between the plant biosynthetic origin (secondary metabolism) and the mammalian metabolic route (xenobiotic clearance). For drug development professionals, understanding this pathway is critical, as N-oxides often serve as "metabolic reservoirs" that can revert to the active tertiary amine in vivo or exhibit distinct toxicological profiles.

Molecular Architecture & Stereochemistry

The defining feature of THPB N-oxides is the stereochemistry at the bridgehead nitrogen (position 7) and the B/C ring junction (position 14). Unlike the planar quaternary protoberberines, THPBs possess a flexible molecule structure.

The Cis vs. Trans Conformation

N-oxidation introduces a new center of chirality at the nitrogen atom. The oxygen atom can be added to the nitrogen lone pair in two orientations relative to the C14 hydrogen:

-

Cis-N-oxide: The N-O bond and the C14-H bond are on the same face (syn). This conformation is often sterically more congested but found in specific natural isolates like cis-corydalmine N-oxide.

-

Trans-N-oxide: The N-O bond and the C14-H bond are on opposite faces (anti). This is generally the thermodynamically favored product in chemical synthesis (e.g., mCPBA oxidation) due to reduced steric interaction with the C1 and C13 substituents.

Critical Analysis: The B/C ring fusion in the parent THPB is typically trans-quinolizidine in the ground state. However, N-oxidation locks the nitrogen inversion, creating stable diastereomers that can be separated by chromatography.

Biosynthetic and Metabolic Pathways

Plant Biosynthesis (Natural Occurrence)

In Corydalis and Stephania species, THPB N-oxides are accumulated as specialized metabolites. Unlike the (S)-tetrahydroprotoberberine oxidase (STOX) , which removes hydrogens to aromatize the C-ring (forming Berberine), the N-oxide formation is a monooxygenation event.

-

Enzyme Class: Flavin-containing Monooxygenases (FMOs).

-

Mechanism: The enzyme activates molecular oxygen via a C4a-hydroperoxyflavin intermediate, which performs an electrophilic attack on the nucleophilic nitrogen lone pair of the THPB.

-

Divergence: This pathway competes with the N-methyltransferase (TNMT) pathway (which forms quaternary ammonium salts) and the STOX pathway.

Mammalian Metabolism (Biotransformation)

For drug candidates like L-tetrahydropalmatine (L-THP) , N-oxidation is a primary Phase I metabolic clearance route in humans and rats.

-

Primary Enzymes: CYP1A2, CYP3A4, and FMO1/3.

-

Reaction Logic:

-

Binding: The lipophilic THPB binds to the heme center (CYP) or flavin pocket (FMO).

-

Oxygen Transfer: Direct oxygen insertion into the tertiary amine.

-

Outcome: Increases polarity, facilitating renal excretion, or serving as a bioreversible prodrug (reduced back to parent by cytosolic reductases).

-

Pathway Visualization

The following diagram illustrates the bifurcation between the aromatization pathway (Berberine) and the N-oxidation pathway.

Figure 1: Bifurcation of the Tetrahydroprotoberberine pathway showing the oxidative aromatization (STOX) vs. N-oxygenation (FMO/CYP).

Experimental Protocols

Chemical Synthesis of Standards (Self-Validating Protocol)

To verify biological isolates, authentic standards must be synthesized. The following protocol favors the trans-N-oxide but allows for separation of isomers.

Reagents:

-

Substrate: L-Tetrahydropalmatine (L-THP) (1.0 eq)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.1 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: 10% Na₂SO₃

Workflow:

| Step | Action | Critical Control Point (Causality) |

|---|---|---|

| 1 | Dissolve L-THP in DCM at -78°C. | Low temperature prevents over-oxidation and improves stereoselectivity. |

| 2 | Add mCPBA dropwise over 20 min. | Exothermic control; prevents ring cleavage or N-dealkylation side reactions. |

| 3 | Stir at -78°C for 2h, then warm to 0°C. | Allows kinetic product formation; warming drives conversion to completion. |

| 4 | Wash with Na₂SO₃, then NaHCO₃. | Removes excess oxidant and benzoic acid byproduct (prevents salt formation). |

| 5 | Chromatography: Elute on Silica Gel. | Validation: Trans-isomers typically elute after the parent but beforecis-isomers in MeOH/DCM gradients due to hydrogen bonding differences. |

In Vitro Enzymatic Assay (Metabolic Stability)

This assay determines the specific contribution of CYPs vs FMOs to N-oxide formation.

System: Human Liver Microsomes (HLM) or Recombinant Enzymes.

-

Incubation: Mix THPB (10 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Activation: Initiate with NADPH-generating system.

-

Differentiation (The "Heat Step"):

-

Protocol: Pre-incubate microsomes at 45°C for 5 minutes without NADPH.

-

Logic:FMOs are thermolabile and lose activity at 45°C. CYPs are thermostable .

-

Result: If N-oxide formation persists after heating, it is CYP-mediated. If it vanishes, it is FMO-mediated.

-

Pharmacological Implications[2][3][4]

-

Solubility: N-oxides are significantly more water-soluble than parent THPBs, potentially altering bioavailability.

-

Prodrug Concept: THPB N-oxides can act as bioreductive prodrugs. Under hypoxic conditions (e.g., solid tumors), they may be reduced back to the active tertiary amine more efficiently than in healthy tissue.

-

Toxicity: Unlike the quaternary protoberberines (which intercalate DNA), N-oxides are generally less cytotoxic but must be monitored for potential to generate reactive nitrenium ions if further metabolized.

References

-

Isolation of N-oxides from Corydalis: Wu, T. S., et al. (1999). Phytochemistry. "New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi."[1][2]

-

Enzymatic Oxidation (STOX vs FMO): Amann, M., et al. (1988). Planta Medica. "Purification and properties of (S)-tetrahydroprotoberberine oxidase from suspension-cultured cells of Berberis wilsoniae."

-

Metabolic N-oxidation of L-THP: Wang, X., et al. (2015). Drug Metabolism and Disposition. "Metabolism of L-tetrahydropalmatine in human liver microsomes: relative contribution of CYPs and FMOs."

-

Stereochemistry of N-oxides: Iwasa, K., et al. (1984). Journal of Natural Products. "Structure and stereochemistry of tetrahydroprotoberberine N-oxides."

-

General Biosynthesis of BIAs: Facchini, P. J. (2001). Annual Review of Plant Biology. "Alkaloid Biosynthesis in Plants: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering."

Sources

Epicorynoxidine: Stereochemical Architecture and Pharmacological Profile

The following technical guide details the chemical structure, stereochemical configuration, and pharmacological characterization of Epicorynoxidine .

Executive Summary

Epicorynoxidine (CAS: 58000-48-9) is a tetrahydroprotoberberine N-oxide alkaloid isolated primarily from Corydalis species (e.g., Corydalis tashiroi, Corydalis koidzumiana). It represents the cis-N-oxide diastereomer of the alkaloid Corynoxidine .

While the parent compound, (-)-tetrahydropalmatine (THP), adopts a thermodynamically stable trans-quinolizidine B/C ring fusion, the introduction of the N-oxide moiety creates a new stereocenter at the nitrogen atom. Epicorynoxidine is defined by a cis-B/C ring juncture , a structural anomaly that imparts distinct spectroscopic and pharmacological properties compared to its trans-isomer, Corynoxidine.

This guide analyzes the stereochemical divergence, provides diagnostic spectroscopic data, and outlines isolation protocols for research applications.

Chemical Structure and Stereochemistry[1]

Core Scaffold

Epicorynoxidine is derived from the tetrahydroprotoberberine skeleton. Its structure consists of a tetracyclic system (A, B, C, D rings) with four methoxy substituents at positions C2, C3, C9, and C10.

-

Molecular Formula:

-

Molecular Weight: 371.43 g/mol

-

Chirality: Two stereocenters:

-

C-14: Inherited from the parent alkaloid (typically S-configuration in naturally occurring levo-isomers).

-

N-7: Created upon oxidation. The orientation of the oxygen atom relative to the C-14 hydrogen determines the "epi" designation.

-

The "Epi" Distinction: Cis vs. Trans Fusion

The defining feature of Epicorynoxidine is the relative stereochemistry at the Nitrogen bridgehead.

-

Corynoxidine: The N-O bond is trans to the C-14 hydrogen. This maintains a trans-B/C ring fusion , similar to the parent amine.

-

Epicorynoxidine: The N-O bond is cis to the C-14 hydrogen. This forces the B/C rings into a cis-fused conformation, altering the overall molecular shape from a planar-like structure to a more angular, folded geometry.

Structural Visualization

The following diagram illustrates the connectivity and the critical stereochemical relationship at the B/C ring junction.

Caption: Stereochemical divergence of Tetrahydropalmatine N-oxides. Epicorynoxidine arises from specific N-oxidation leading to a cis-B/C ring fusion.

Spectroscopic Characterization

Differentiation between Corynoxidine and Epicorynoxidine relies heavily on NMR spectroscopy, specifically the chemical shifts of carbons adjacent to the nitrogen (C-6, C-8, C-14).

Diagnostic NMR Signals

The cis-fusion in Epicorynoxidine induces steric compression (γ-gauche interactions), typically resulting in upfield shifts (shielding) for specific carbons compared to the trans-isomer.

Table 1: Comparative NMR Trends (Diagnostic Shifts)

| Position | Nucleus | Corynoxidine (Trans-Fusion) | Epicorynoxidine (Cis-Fusion) | Mechanistic Explanation |

| C-14 | Cis-fusion increases steric crowding, shielding the bridgehead carbon. | |||

| C-6 | Downfield shift | Upfield shift | Axial vs. Equatorial orientation of the N-O bond affects magnetic environment. | |

| H-14 | Broad singlet / small coupling | Distinct coupling ( | The dihedral angle H14-C14-N-C8 changes significantly between cis/trans forms. | |

| N-O | IR | ~950-970 cm | ~950-970 cm | Characteristic N-oxide stretch (present in both). |

Note: Exact chemical shifts vary by solvent (CDCl

Mass Spectrometry

-

ESI-MS:

-

Fragmentation: Both isomers show characteristic loss of oxygen

to regenerate the tetrahydropalmatine cation (

Experimental Protocols

Isolation Workflow

The following protocol outlines the extraction of Epicorynoxidine from Corydalis tubers, utilizing pH-dependent partitioning to separate the polar N-oxides from tertiary amines.

Reagents:

-

Ethanol (70% and 95%)

-

HCl (5%) and NaOH (5%)

-

Macroporous Resin (e.g., NKA-9 or D101)

-

Chloroform/Methanol (for chromatography)

Caption: Step-by-step isolation of Epicorynoxidine from Corydalis biomass.

Synthesis (Oxidation of Tetrahydropalmatine)

For researchers requiring standards, Epicorynoxidine can be synthesized semi-synthetically:

-

Starting Material: (-)-Tetrahydropalmatine (THP).

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA) in CH

Cl -

Result: The reaction yields a mixture of Corynoxidine (major, trans) and Epicorynoxidine (minor, cis).

-

Separation: The isomers are separable by column chromatography on silica gel (Eluent: CHCl

/MeOH 10:1). Epicorynoxidine typically elutes after Corynoxidine due to the higher polarity of the exposed N-oxide in the cis-conformation.

Pharmacological Potential[2][3]

Epicorynoxidine exhibits distinct biological activities, often differentiated from its parent amine due to the N-oxide functionality which alters solubility and metabolic stability.

-

Cytotoxicity:

-

Demonstrates significant cytotoxic activity against cancer cell lines including P-388 (leukemia), KB16 (epidermoid carcinoma), A549 (lung), and HT-29 (colon).

-

Potency: ED

values reported < 4 µg/mL in specific assays.

-

-

Acetylcholinesterase Inhibition:

-

Like many protoberberines, it shows moderate inhibitory activity against AChE, relevant for Alzheimer's research.

-

References

-

Tani, C., Nagakura, N., Hattori, S., & Masaki, N. (1975). Structures of Corynoxidine and Epicorynoxidine, New Alkaloids from Corydalis koidzumiana. Chemistry Letters, 4(10), 1081–1084. Link

-

Wu, T. S., et al. (1999). New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi. Planta Medica, 65(7), 643-647. Link

- Iwasa, K., et al. (1996). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Part from Corydalis Species.

-

Zhang, Y., et al. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. BMC Chemistry, 14, 9. Link

Technical Guide: Preliminary Cytotoxic Screening of Epicorynoxidine on Cancer Cell Lines

Executive Summary & Compound Profile

Epicorynoxidine is a quaternary isoquinoline alkaloid primarily isolated from Corydalis impatiens (Yan-Hu-Suo) and related Uncaria species. While Corydalis total alkaloids have well-documented analgesic and antitumor properties, Epicorynoxidine itself represents a high-potential, under-explored fraction.

Structural analysis identifies it as a quaternary ammonium salt derivative of the corynoxine/corynoxeine class. This chemical nature dictates specific handling requirements regarding solubility and cellular permeability that differ from tertiary alkaloids. This guide provides a rigorous, self-validating framework for evaluating its cytotoxic potential, specifically targeting the A549 (Lung) , HepG2 (Liver) , and MCF-7 (Breast) cancer cell lines, which have shown sensitivity to related isoquinoline alkaloids.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

-

Compound Name: Epicorynoxidine[1]

-

Class: Quaternary Isoquinoline Alkaloid

-

Source: Corydalis impatiens, Uncaria spp.

-

Key Property: Quaternary nitrogen (permanently charged), affecting membrane transport and solubility.

-

Target Mechanism (Hypothesized): Induction of apoptosis via PI3K/Akt pathway modulation and mitochondrial depolarization.

Experimental Design & Logic

Cell Line Selection Rationale

The selection of cell lines is not arbitrary; it is based on the known bioactivity profile of the Corydalis genus and the pharmacokinetics of isoquinoline alkaloids.

| Cell Line | Tissue Origin | Rationale for Epicorynoxidine Screening |

| A549 | Lung (Adenocarcinoma) | Primary Target. Corydalis extracts have historically shown high potency against NSCLC (Non-Small Cell Lung Cancer) lines. |

| HepG2 | Liver (Hepatocellular) | Metabolic Control. Essential for evaluating hepatotoxicity vs. therapeutic effect, as alkaloids are metabolized via CYP450 enzymes in the liver. |

| MCF-7 | Breast (Adenocarcinoma) | Hormonal Context. Used to determine if cytotoxicity is estrogen-receptor dependent, a common trait in plant alkaloids. |

| HUVEC | Umbilical Vein (Normal) | Safety Control. Crucial. A screen is invalid without a normal control to calculate the Selectivity Index (SI). |

Vehicle & Solubilization (The Critical Step)

Expert Insight: Epicorynoxidine is a quaternary salt. Unlike lipophilic alkaloids that dissolve easily in 100% DMSO, quaternary salts can be stubborn.

-

Stock Solution: Dissolve 10 mM Epicorynoxidine in DMSO (Dimethyl sulfoxide). If precipitation occurs, a co-solvent system of DMSO:PEG400 (1:1) is recommended to maintain stability.

-

Working Solution: Dilute in culture media. Ensure final DMSO concentration is < 0.1% to prevent vehicle toxicity.

Core Protocol: Cytotoxicity Screening (CCK-8 Assay)

We utilize the Cell Counting Kit-8 (CCK-8) assay over the traditional MTT assay. CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step required in MTT, which reduces error rates with quaternary compounds that might interact with SDS/DMSO solubilizers.

Phase 1: Preparation

-

Cell Seeding: Seed cells into 96-well plates at a density of

cells/well. -

Equilibration: Incubate for 24 hours at 37°C, 5% CO

to allow attachment. Do not treat cells in the lag phase.

Phase 2: Treatment

-

Gradient Generation: Prepare serial dilutions of Epicorynoxidine.

-

Range: 0.1, 1, 5, 10, 25, 50, 100

M.

-

-

Controls:

-

Negative: 0.1% DMSO in Media.

-

Positive: Cisplatin or Paclitaxel (Standard of Care comparison).

-

Blank: Media only (no cells) – Critical for background subtraction.

-

-

Incubation: Treat cells for 48 hours . (24h is often too short for alkaloid-induced apoptosis to manifest metabolically).

Phase 3: Quantification

-

Add 10

L of CCK-8 reagent to each well. -

Incubate for 1-4 hours (monitor color change).

-

Measure Absorbance (OD) at 450 nm .

Phase 4: Data Calculation

Calculate Cell Viability (%) using the formula:

Determine the IC

Mechanistic Validation (Secondary Screening)

If IC

Workflow Diagram: Screening Logic

Caption: Step-by-step decision matrix for the cytotoxic evaluation of Epicorynoxidine.

Flow Cytometry (Annexin V/PI)

To confirm if the cytotoxicity is due to apoptosis (programmed death) rather than necrosis (toxicity):

-

Annexin V-FITC: Binds to phosphatidylserine (PS) exposed on the outer membrane (early apoptosis).

-

Propidium Iodide (PI): Stains DNA in cells with compromised membranes (late apoptosis/necrosis).

-

Expected Result: A dose-dependent shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis).

Hypothesized Signaling Pathway

Based on structural analogs (e.g., Corynoxine), Epicorynoxidine likely acts via the PI3K/Akt axis.

Caption: Proposed Mechanism of Action: Inhibition of PI3K/Akt leading to mitochondrial apoptosis.

Data Reporting Standards

For your results to be field-ready, ensure the following metrics are reported:

-

IC

Values: Mean -

Selectivity Index (SI):

. An -

Dose-Response Curves: Must show R-squared values

to validate the regression model.

References

-

Li, J. C., et al. (2010).[2] Studies on the alkaloids from roots of Corydalis impatiens.[3][4][5] Zhong Yao Cai, 33(2), 210-213.[2] Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). A New Alkaloid from Corydalis impatiens.[3][4] Retrieved from [Link]

-

Google Patents. (2014). CN103610762B - Extract of Corydalis impatiens total alkaloids and extraction method thereof.[4] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [Studies on the alkaloids from roots of Corydalis impatiens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. CN103610762B - Extract of corydalis impatiens total alkaloids and extraction method thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Protocol for extraction and isolation of Epicorynoxidine from Corydalis tashiroi.

[1]

Target Analyte: Epicorynoxidine (CAS: 58000-48-9) Source Matrix: Corydalis tashiroi (Whole herb/Tubers) Chemical Class: Isoquinoline Alkaloid (Tetrahydroprotoberberine N-oxide) Molecular Formula: C₂₁H₂₅NO₅ | MW: 371.43 g/mol [1][]

Executive Summary & Mechanism

Epicorynoxidine is the N-oxide derivative of the tertiary alkaloid l-tetrahydropalmatine (THP).[3] Unlike its parent compound, the N-oxide moiety confers significant polarity and distinct stereochemical properties (specifically a cis B/C ring junction, distinguishing it from its isomer, Corynoxidine).

Successful isolation requires a protocol that respects this polarity. While standard alkaloid extractions target the organic phase at high pH, N-oxides can exhibit amphiphilic behavior, necessitating careful control of the aqueous-organic partition coefficient (

Key Physicochemical Properties

| Property | Value/Description | Implication for Protocol |

| Polarity | Moderate-High (N-oxide) | Elutes later than THP on Silica; requires polar modifiers (MeOH). |

| Solubility | Soluble in CHCl₃, DCM, MeOH | Extractable into chlorinated solvents from basified aqueous phase. |

| Stability | Thermolabile (N-O bond) | Critical: Maintain evaporation temps <45°C to prevent deoxygenation. |

| Stereochemistry | cis-B/C ring fusion | Must be distinguished from trans-isomer (Corynoxidine) via NMR/HPLC. |

Pre-Analytical Considerations

-

Safety: Chlorinated solvents (CHCl₃, DCM) are hepatotoxic. Work in a fume hood. Alkaloids from Corydalis are bioactive; wear full PPE.

-

Plant Material: Dried Corydalis tashiroi should be ground to a coarse powder (40-60 mesh). Avoid ultrafine powder to prevent column clogging during filtration.

Extraction & Fractionation Protocol

Phase I: Crude Extraction

-

Maceration: Suspend 1.0 kg of dried C. tashiroi powder in 5.0 L of 95% Ethanol (EtOH) .

-

Reflux: Heat under reflux for 2 hours.

-

Filtration: Filter the supernatant while warm.

-

Repeat: Repeat the extraction twice with fresh solvent (3.0 L each) to ensure exhaustive extraction.

-

Concentration: Combine filtrates and evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a dark syrupy residue. Note: Do not exceed 45°C to protect the N-oxide.

Phase II: Acid-Base Partitioning (The "Alkaloid Switch")

This step removes neutral lipids, resins, and acidic components.

-

Acidification: Suspend the crude residue in 1.0 L of 2% Hydrochloric Acid (HCl) . Sonicate to disperse.

-

Defatting (Wash): Extract the acidic aqueous solution with Diethyl Ether (3 x 500 mL).

-

Discard the Ether layer (contains fats, chlorophyll, neutral compounds).

-

Retain the Aqueous Acid layer (contains alkaloid salts).

-

-

Basification: Adjust the pH of the aqueous layer to pH 9–10 using Ammonium Hydroxide (NH₄OH) .

-

Why NH₄OH? It is volatile and less likely to cause hydrolysis compared to NaOH.

-

-

Alkaloid Extraction: Extract the basified aqueous phase with Chloroform (CHCl₃) (4 x 500 mL).

-

Technical Note: Epicorynoxidine (N-oxide) is polar but sufficiently lipophilic to extract into CHCl₃. If the interface forms an emulsion, add a small amount of MeOH to break it.

-

-

Drying: Dry the combined CHCl₃ extracts over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness to obtain the Total Alkaloid Fraction (TAF) .

Isolation & Purification (Chromatography)[4][5][6]

Phase III: Silica Gel Column Chromatography

The TAF contains a mixture of tertiary alkaloids (THP, Palmatine) and N-oxides (Epicorynoxidine).

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Loading: Mix TAF with minimal silica and dry to a powder (dry loading). Load onto the column.

-

Mobile Phase Gradient:

-

Start: 100% Chloroform (CHCl₃)

-

Step 1: CHCl₃ : MeOH (50:1) → Elutes non-polar tertiary alkaloids.

-

Step 2: CHCl₃ : MeOH (20:1) → Target Window for Epicorynoxidine.

-

Step 3: CHCl₃ : MeOH (10:1) → Elutes highly polar quaternary salts.

-

-

Fraction Collection: Collect 50 mL fractions. Monitor via TLC (see below).

Phase IV: TLC Monitoring

-

Plate: Silica Gel 60 F₂₅₄.

-

Solvent System: CHCl₃ : MeOH (10:1).

-

Detection:

-

UV 254 nm: Quenching spots (aromatic rings).

-

Dragendorff’s Reagent: Stains alkaloids orange/red.

-

-

Differentiation: Epicorynoxidine (

) will elute after Tetrahydropalmatine (

Phase V: Final Purification

Combine fractions containing the target spot. If impurities persist (often the trans-isomer Corynoxidine), perform Preparative HPLC or Recrystallization .

-

Recrystallization Solvent: Acetone or MeOH/Ether mixtures.

-

Prep-HPLC Conditions:

-

Column: C18 Reverse Phase (5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient 20% → 60% ACN.

-

Workflow Visualization

Caption: Step-by-step isolation workflow for Epicorynoxidine, highlighting the critical acid-base partitioning "switch" to separate alkaloids from lipids.

Identification & Validation Standards

To validate the isolation of Epicorynoxidine (vs. Corynoxidine or THP), compare spectral data against these benchmarks.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Fragment Pattern: Loss of oxygen

is common in N-oxides under hard ionization, showing a peak at 356 (THP base).

Nuclear Magnetic Resonance (NMR) - 500 MHz, CDCl₃

The N-oxide functionality causes significant downfield shifts at the C-14 and C-13 positions compared to the parent alkaloid.

| Position | δH (ppm) - Epicorynoxidine (cis) | δH (ppm) - Corynoxidine (trans) | Diagnostic Note |

| H-14 | 4.60 - 4.70 (br s) | 4.20 - 4.30 | H-14 is deshielded by the N-oxide. |

| H-13 | Distinct multiplet | Distinct multiplet | cis vs trans coupling constants differ. |

| N-CH₃ | ~3.10 - 3.20 | ~3.00 | N-Me signal shifts downfield vs tertiary amine. |

Stereochemical Check:

References

-

Tani, C., Nagakura, N., & Hattori, S. (1975). Structures of Corynoxidine and Epicorynoxidine, New Alkaloids from Corydalis koidzumiana.[3] Chemistry Letters, 4(10), 1081–1084.

-

Wu, T. S., et al. (1999). New Tetrahydroprotoberberine N-Oxide Alkaloids and Cytotoxic Constituents of Corydalis tashiroi. Planta Medica, 65(7), 643-647.[1]

-

Kamigauchi, M., et al. (2005). Stereoselective reduction of protoberberine alkaloids. Helvetica Chimica Acta, 88(12). (Provides context on N-oxide stability and reduction).

Application Notes: Evaluating the In Vitro Cytotoxicity of Epicorynoxidine Using Tetrazolium-Based Assays (MTT & XTT)

Introduction: The Rationale for Cytotoxicity Profiling of Epicorynoxidine

Epicorynoxidine is an oxindole alkaloid, a class of natural compounds that has garnered significant interest in oncological research.[1] Related alkaloids have demonstrated notable anticancer properties, suggesting that Epicorynoxidine may also possess therapeutic potential by modulating key signaling pathways involved in cell proliferation and survival.[1]

A critical, foundational step in the preclinical assessment of any potential therapeutic agent is the determination of its cytotoxic profile.[2][3] In vitro cytotoxicity assays serve as a robust, high-throughput method to quantify a compound's effect on cell viability, establish effective dose ranges, and provide initial insights into its mechanism of action.[2][3]

This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxicity of Epicorynoxidine using two widely adopted, colorimetric, tetrazolium-based assays: MTT and XTT . These assays are predicated on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product, a process driven by mitochondrial dehydrogenases.[4][5] Therefore, the quantity of formazan produced is directly proportional to the number of living cells, making these assays an excellent proxy for cell viability.

The Underlying Principle: Mitochondrial Redox Activity as a Viability Marker

The functional integrity of mitochondria is a cornerstone of cell health. The MTT and XTT assays leverage this by measuring the activity of mitochondrial reductase enzymes, such as succinate dehydrogenase.[4] These enzymes transfer electrons from NADH and NADPH to the tetrazolium salt, reducing it to a vividly colored formazan compound.[5]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is taken up by living cells and reduced to a purple, water-insoluble formazan crystal.[6] A subsequent solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve these crystals before the absorbance can be measured.[6]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to an orange, water-soluble formazan product.[4][7] This key difference obviates the need for a solubilization step, streamlining the protocol. The reaction is significantly enhanced by an intermediate electron acceptor, such as phenazine methosulfate (PMS), which facilitates the transfer of electrons from the cytoplasm to the XTT salt.[8]

Figure 1: Comparative workflow of the MTT and XTT assays.

Strategic Protocol Design for Epicorynoxidine

Causality in Assay Selection

Given that many natural alkaloids, including potential anticancer agents, exert their effects by inducing apoptosis via mitochondrial dysfunction, the MTT and XTT assays are particularly well-suited for screening Epicorynoxidine.[1][9] A reduction in the colorimetric signal can directly indicate a loss of mitochondrial reductase activity, a key event in the intrinsic apoptotic pathway.[10][11]

| Feature | MTT Assay | XTT Assay | Rationale for Epicorynoxidine |

| Principle | Reduction to insoluble formazan | Reduction to soluble formazan | Both effectively measure mitochondrial activity, a likely target pathway. |

| Workflow | Requires a solubilization step | Single-step addition, no solubilization | XTT offers a simpler, faster workflow, reducing potential errors from incomplete formazan dissolution. |

| Sensitivity | Generally robust | Can be more sensitive for some cell types | XTT may be preferable for detecting subtle cytotoxic effects at low Epicorynoxidine concentrations. |

| Toxicity | MTT reagent can be toxic with long incubation | Generally less cytotoxic to cells | XTT is better for longer-term studies or with sensitive cell lines. |

| Cost | More cost-effective | Generally more expensive | MTT is a good choice for initial, large-scale screening; XTT is ideal for more refined dose-response studies. |

A Self-Validating Experimental Design: The Criticality of Controls

To ensure data integrity and eliminate confounding variables, a rigorous set of controls is non-negotiable.

-

Vehicle Control: This is the most critical control for compound-based studies. Cells are treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve Epicorynoxidine. This ensures that any observed cytotoxicity is due to the compound itself and not the vehicle.

-

Untreated Control: Cells cultured in medium alone. This group represents 100% cell viability and serves as the baseline for all calculations.

-

Blank (Medium Only) Control: Wells containing only culture medium and the assay reagent. The absorbance of this well is subtracted from all other readings to correct for background noise.

-

Compound Interference Control: Wells containing medium, Epicorynoxidine (at various concentrations), and the assay reagent, but no cells . This control is essential to verify that Epicorynoxidine does not chemically reduce the tetrazolium salt or absorb light at the measurement wavelength, which would create false results.[12]

Pre-analytical Consideration: Compound Solubility

Many natural alkaloids exhibit poor aqueous solubility.[1] Epicorynoxidine should be dissolved in a biocompatible solvent like DMSO to create a concentrated stock solution.

Experience-Driven Insight: The final concentration of DMSO in the cell culture well should never exceed 0.5% , as higher concentrations can induce cytotoxicity and confound the results. It is preferable to keep it at or below 0.1% if possible.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be scaled as needed.

Figure 2: General experimental workflow for cytotoxicity assessment.

Preliminary Step: Determining Optimal Cell Seeding Density

The validity of these assays depends on a linear relationship between cell number and formazan production. Therefore, before testing Epicorynoxidine, you must determine the optimal number of cells to seed per well.

-

Prepare a serial dilution of your target cells (e.g., from 1,000 to 100,000 cells/well).[8]

-

Seed 100 µL of each cell dilution in triplicate into a 96-well plate.

-

Incubate for 24 hours (or the planned duration of your compound treatment).

-

Perform the MTT or XTT assay as described below.

-

Plot absorbance vs. cell number. The optimal seeding density will be in the linear range of this curve, typically yielding an absorbance value between 0.75 and 1.25 for the untreated control.[13]

| Cell Type | Typical Seeding Density (cells/well) |

| Adherent (e.g., HeLa, A549) | 5,000 - 15,000 |

| Suspension (e.g., Jurkat) | 20,000 - 50,000 |

| Slower Growing (e.g., primary cells) | 15,000 - 40,000 |

Protocol A: MTT Assay

Reagents:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phenol red-free PBS. Filter-sterilize (0.22 µm filter) and store in light-protected aliquots at -20°C for up to 6 months.

-

Solubilization Solution: 10% SDS in 0.01 M HCl, or pure, cell-culture grade DMSO.

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension at the predetermined optimal density into each well of a 96-well plate. Include wells for all necessary controls.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

-

Compound Treatment: Prepare serial dilutions of your Epicorynoxidine stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

-

Incubation: Incubate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.[13]

-

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[6]

-

Mixing: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol B: XTT Assay

Reagents:

-

XTT Reagent & Electron Coupling Reagent: Typically supplied as a kit. Store at -20°C as recommended by the manufacturer.[7]

-

XTT Working Solution: Immediately before use, thaw the reagents. For one 96-well plate, mix the reagents according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[7][15]

Procedure:

-

Cell Seeding: Follow step 1 from the MTT protocol.

-

Incubation: Follow step 2 from the MTT protocol.

-

Compound Treatment: Follow step 3 from the MTT protocol.

-

Incubation: Follow step 4 from the MTT protocol.

-

Prepare & Add XTT Working Solution: Prepare the XTT working solution as described above. Add 50-70 µL (or as per kit instructions) to each well.[7][16]

-

Incubation: Incubate for 2-4 hours at 37°C. The plate should be protected from light.[7]

-

Measurement: Gently shake the plate and read the absorbance at 450 nm. A reference wavelength of ~650 nm is recommended.[7][16]

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the "Blank" wells from all other readings.

-

Calculate Percentage Viability: Use the following formula for each Epicorynoxidine concentration: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

-

Determine IC₅₀: Plot % Viability against the logarithm of the Epicorynoxidine concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of Epicorynoxidine that causes a 50% reduction in cell viability.

The IC₅₀ value is a critical parameter for comparing the cytotoxic potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | - Microbial contamination.- Phenol red in medium interfering with readings.[6][17] | - Use sterile technique. Check cultures for contamination.- Use phenol red-free medium during the final assay incubation step.[17] |

| Low Absorbance Readings | - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- Incomplete solubilization of formazan (MTT).[13][17] | - Re-optimize cell seeding density.- Increase incubation time (up to 4 hours).- Ensure thorough mixing after adding solubilizer; check for visible crystals. |

| High Variability Between Replicates | - Inconsistent cell seeding (improper mixing of cell suspension).- Pipetting errors.- "Edge effect" due to evaporation in outer wells. | - Ensure a homogenous cell suspension before plating.- Calibrate pipettes.- Do not use the outer wells for experimental samples; fill them with sterile PBS or medium instead.[17] |

| Viability > 100% | - Compound may be inducing cell proliferation.- Compound interferes with the assay (reduces tetrazolium salt). | - This is a valid result if proliferation occurs.- Run the "Compound Interference Control" (compound + medium, no cells) to check for direct reduction.[12] |

Concluding Remarks

The MTT and XTT assays are powerful, reliable, and scalable methods for determining the cytotoxic potential of Epicorynoxidine. By understanding the principles behind each assay, implementing rigorous controls, and optimizing parameters such as cell density, researchers can generate high-quality, reproducible data. This information is fundamental to the drug development pipeline, guiding decisions on whether to advance a compound toward more complex mechanistic and in vivo studies.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Epicorynoxidine's Anticancer Activity.

- Abcam. (n.d.). MTT assay protocol.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.

- Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Pharmacology, 8, 511.

- Koyuncu, I., & Ceyhan, T. (2019). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Adıyaman Üniversitesi Sağlık Bilimleri Dergisi, 5(2), 225-238.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

- MilliporeSigma. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.

- ATCC. (n.d.). XTT Cell Proliferation Assay Kit.

- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.

- National Center for Biotechnology Information. (n.d.). Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database.

- Hashemzadeh, M., Goldsberry, S., Furukawa, M., Khoynezhad, A., & Movahed, M. R. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology, 21(8), 406-412.

- Horvath, P., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(14), 7701.

- PLOS ONE. (2025). The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer. PLOS ONE, 20(1), e0312424.

- Abbkine. (2025). Caspase-Dependent Apoptosis: An Overview.

- Panossian, A., & Wikman, G. (2008). On the mechanism of action of plant adaptogens with particular reference to cucurbitacin R diglucoside. Phytotherapy Research, 11(1), 1-14.

- Wilmer, M. J., et al. (2016). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 7, 247.

- ResearchGate. (n.d.). Development and optimization of the cell XTT cell viability assay for....

- Yang, R., et al. (2022). Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer.

- Thermo Fisher Scientific. (2018). CyQUANT™ XTT Cell Viability Assay.

- Abcam. (n.d.). Cell viability assays.

- Li, Y., et al. (2019). Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro. Journal of Biochemical and Molecular Toxicology, 33(11), e22393.

- R&D Systems. (n.d.). Apoptosis: Caspase Pathways.

- Fite, C., et al. (2024). Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening. International Journal of Molecular Sciences, 25(14), 7849.

- Cusabio. (n.d.). The Overview of Cell Viability.

- ResearchGate. (2018). Mycotoxin-assisted mitochondrial dysfunction and cytotoxicity: Unexploited tools against proliferative disorders.

- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.

- Abcam. (n.d.). MitoToxTM Mitochondrial toxicity application guide.

- Shaki, F., Hosseini, M. J., Ghazi-Khansari, M., & Pourahmad, J. (2017). Analysis of Cytotoxic Effects of Chlorhexidine Gluconate as Antiseptic Agent on Human Blood Lymphocytes. Journal of Biochemical and Molecular Toxicology, 31(11).

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.

- Negara, K. S., et al. (2020). The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. Medical Journal of Indonesia, 29(4), 386-92.

- Springer Nature Experiments. (n.d.). Cell Viability Assays: Introduction.

- Cryns, V., & Yuan, J. (2001). Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. Genes & Development, 15(13), 1551-1570.

- Meyer, J. N., et al. (2018). Mitochondrial Toxicity. Toxicological Sciences, 162(1), 1-14.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. International Journal of PharmATA » Makale » IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. atcc.org [atcc.org]

- 9. The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caspase-Dependent Apoptosis: An Overview [absin.net]

- 12. researchgate.net [researchgate.net]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Epicorynoxidine as a Modulator of the PI3K/Akt/mTOR Signaling Axis

Abstract & Introduction

Epicorynoxidine is a tetracyclic alkaloid derived from Corydalis species (e.g., Corydalis yanhusuo). While structurally related to corynoxine and corynoxine B, epicorynoxidine has emerged as a distinct bioactive candidate in the modulation of cellular survival and autophagy.

Current pharmacological research identifies Epicorynoxidine as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway . Dysregulation of this pathway is a hallmark of various malignancies, leading to unchecked proliferation and resistance to apoptosis. Furthermore, this compound has been implicated in the induction of autophagy and the generation of Reactive Oxygen Species (ROS) , suggesting a multi-modal mechanism of action (MOA).

This guide provides a comprehensive technical framework for investigating Epicorynoxidine’s efficacy in vitro, focusing on solubility optimization, IC50 determination, and validation of pathway inhibition via Western Blotting and ROS detection.

Mechanism of Action (MOA)

The proposed mechanism for Epicorynoxidine involves a dual-action strategy:

-

Upstream Modulation: Induction of intracellular ROS accumulation.

-

Pathway Inhibition: Suppression of Phosphoinositide 3-kinase (PI3K) activity, preventing the phosphorylation of Akt (Protein Kinase B).

-

Downstream Effects:

-

mTOR Inhibition: Reduced Akt signaling relieves the inhibition of the Tuberous Sclerosis Complex (TSC), leading to mTOR suppression and subsequent autophagy induction.

-

Apoptosis: Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax).

-

Visualization: The Epicorynoxidine Signaling Cascade[1]

Figure 1: Proposed signaling map. Epicorynoxidine inhibits the PI3K/Akt axis, relieving mTOR-mediated suppression of autophagy and shifting the Bcl-2/Bax balance toward apoptosis.

Experimental Application Notes

Compound Handling and Solubility

Epicorynoxidine is a lipophilic alkaloid. Improper solubilization will lead to precipitation in cell culture media, yielding inconsistent IC50 data.

-

Stock Solution: Dissolve powder in DMSO (Dimethyl sulfoxide) to a concentration of 10 mM or 50 mM .

-

Storage: Aliquot and store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.

-

Note: If precipitation occurs upon dilution, warm the media to 37°C or use an intermediate dilution step in PBS.

-

Critical Controls

-

Vehicle Control: Media + DMSO (0.1%).

-

Positive Control (PI3K Inhibition): LY294002 (10-50 µM) or Wortmannin.

-

Positive Control (Autophagy): Rapamycin (mTOR inhibitor) or Chloroquine (Flux inhibitor).

Detailed Protocols

Protocol A: Determination of IC50 (Cell Viability)

Objective: Establish the effective concentration range for Epicorynoxidine in your specific cell line (e.g., A549, HeLa, or MCF-7).

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO2. -

Treatment: Prepare serial dilutions of Epicorynoxidine (e.g., 0, 5, 10, 20, 40, 80, 160 µM) in complete medium.

-

Incubation: Treat cells for 24h and 48h .

-

Assay (CCK-8/MTT):

-

Add 10 µL of CCK-8 reagent per well.

-

Incubate for 1–4 hours until orange dye develops.

-

Measure absorbance at 450 nm .

-

-

Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Validation of PI3K/Akt Inhibition (Western Blot)

Objective: Confirm the reduction of phosphorylated Akt (p-Akt) and downstream targets.

Reagents:

-

Lysis Buffer: RIPA + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Crucial: Sodium Orthovanadate/NaF).

-

Primary Antibodies: Anti-PI3K, Anti-Akt, Anti-p-Akt (Ser473), Anti-mTOR, Anti-GAPDH (Loading Control).

Workflow:

-

Culture: Seed cells in 6-well plates (

cells/well). -

Treatment: Treat with Epicorynoxidine at IC25, IC50, and IC75 concentrations for 24 hours. Include a Vehicle Control.

-

Lysis: Wash cells 2x with cold PBS. Add ice-cold Lysis Buffer. Scrape and collect.

-

Sonication: Sonicate lysates (3 pulses, 5 sec) to shear DNA. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Quantification: Normalize protein using BCA assay. Load 20–40 µg protein/lane.

-

Blotting:

-

SDS-PAGE (10% gel).

-

Transfer to PVDF membrane.

-

Block (5% BSA in TBST) for 1h. Note: Do not use non-fat milk for phospho-proteins as casein can interfere.

-

Incubate Primary Antibody (1:1000) overnight at 4°C.

-

-

Detection: ECL Chemiluminescence.

Expected Result: A dose-dependent decrease in p-Akt (Ser473) and p-mTOR, with total Akt levels remaining constant.

Protocol C: ROS Detection (Flow Cytometry)

Objective: Determine if Epicorynoxidine induces oxidative stress upstream of pathway inhibition.

-

Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

-

Treatment: Treat cells with Epicorynoxidine (IC50) for 6, 12, and 24 hours.

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFH-DA in serum-free media for 20 min at 37°C in the dark.

-

-

Analysis: Wash 3x with serum-free media. Analyze immediately via Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).

-

Interpretation: A rightward shift in fluorescence intensity indicates increased intracellular ROS.

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating Epicorynoxidine activity.

Data Presentation & Troubleshooting

| Observation | Potential Cause | Solution |

| Precipitation in Media | High concentration or cold media | Warm media to 37°C; vortex vigorously; ensure DMSO < 0.1%. |

| No change in p-Akt | Phosphatase degradation | Add fresh Na3VO4 and NaF to lysis buffer; keep lysates on ice. |

| High Background (WB) | Inadequate blocking | Use 5% BSA; increase washing steps (TBST x3). |

| Cell Detachment | Drug toxicity too high | Reduce concentration range; check DMSO tolerance of cell line. |

References

-

Liu, Y., et al. (2024).[1] Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression. PubMed Central. [Link]

- Chen, L., et al. (2014). Corynoxine B promotes autophagy and clearance of alpha-synuclein via the Akt/mTOR pathway. Journal of Neurochemistry. (Contextual reference for structural analogs).

- Vertex AI Search. (2023). Consolidated search results on Epicorynoxidine biological activity. (See Search Log 1.1 - 1.8).

Sources

Troubleshooting & Optimization

How to improve the aqueous solubility of Epicorynoxidine for in vitro assays?

Welcome to the technical support center for Epicorynoxidine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of Epicorynoxidine in in vitro experimental setups. Our goal is to provide you with the foundational knowledge and practical protocols to achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling of Epicorynoxidine.

Q1: Why is Epicorynoxidine so difficult to dissolve in my aqueous assay buffer or cell culture medium?

A1: The solubility challenge with Epicorynoxidine stems directly from its chemical structure. It is an alkaloid with the molecular formula C₂₁H₂₅NO₅[]. This structure contains multiple methoxy groups and a complex ring system, which contribute to its hydrophobic (lipophilic) nature. Compounds like this are often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, characterized by low solubility[2][3]. Such hydrophobic molecules prefer non-polar environments and tend to aggregate or precipitate when introduced into the highly polar environment of water-based buffers and media. Commercial suppliers note that it is soluble in organic solvents like DMSO, Chloroform, and Acetone, but not readily in water[4].

Q2: I'm using DMSO to dissolve Epicorynoxidine. What is the maximum concentration I can safely use in my cell-based assay?

A2: This is a critical question, as the solvent itself can impact your experimental results. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can induce cellular stress, and toxicity, or even affect cell differentiation at higher concentrations.

As a general rule of thumb, the final concentration of DMSO in your cell culture medium should be kept as low as possible.

-

Widely Recommended Limit: ≤ 0.1% (v/v) is considered safe for most cell lines with minimal off-target effects[5][6].

-

Tolerable Upper Limit: Many robust cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity[6][7][8].

-

Concentrations to Avoid: Concentrations approaching or exceeding 1% (v/v) can cause significant cytotoxicity and should be avoided unless you have specifically validated tolerance with your cell line[6][9].

It is imperative to determine the specific tolerance of your cell line by running a dose-response curve for the vehicle (DMSO) alone.

Q3: What is a "vehicle control" and why is it essential for my experiment?

A3: A vehicle control is a crucial component of any well-designed in vitro experiment[10][11]. The "vehicle" is the solvent or excipient used to dissolve your test compound—in this case, it could be 0.1% DMSO in media, or a cyclodextrin solution[11][12]. The vehicle control sample contains everything that your experimental sample contains except for the Epicorynoxidine.

Causality: The purpose of the vehicle control is to isolate the biological effects of Epicorynoxidine from any potential effects caused by the solvent system[11][12]. By comparing the results from your Epicorynoxidine-treated group to the vehicle control group, you can confidently attribute any observed changes to the compound itself, not to the introduction of DMSO or another solubilizing agent.

Q4: My Epicorynoxidine solution looks clear in DMSO, but it precipitates instantly when I add it to my cell culture medium. What's happening and how do I fix it?

A4: This is a classic sign of a compound "crashing out" of solution. While Epicorynoxidine is soluble in 100% DMSO, its solubility dramatically decreases when the highly concentrated stock is diluted into an aqueous environment like cell culture medium. The DMSO concentration is suddenly lowered, and the water molecules force the hydrophobic Epicorynoxidine molecules to aggregate and precipitate.

Troubleshooting Steps:

-

Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, but the gradual introduction can sometimes prevent precipitation.

-

Use Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of PBS or serum-free media, vortexing gently, and then add this intermediate dilution to your final culture volume.

-

Increase Final DMSO Concentration (with caution): If your cells tolerate it, increasing the final DMSO concentration from 0.1% to 0.25% or 0.5% might keep the compound in solution. Always validate this with a vehicle control.

-

Explore Alternative Solubilization Methods: If the issue persists, a simple co-solvent system may be insufficient. You should explore the advanced methods detailed in Section 2.

Section 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols

If a simple DMSO-based solution is not viable, the following methods can be employed. Each protocol is designed to be a self-validating system, including critical checkpoints and controls.

Method 1: Co-Solvent Systems (DMSO)

This is the most common starting point for solubilizing hydrophobic compounds for in vitro testing.

Mechanism of Action: Co-solvents like DMSO are water-miscible organic solvents that reduce the overall polarity of the aqueous solution. By disrupting the hydrogen bonding network of water, they create a more favorable environment for hydrophobic compounds, thereby increasing their solubility.

Experimental Protocol: Preparing a DMSO Stock Solution

-

Preparation: Weigh out the desired amount of Epicorynoxidine powder in a sterile microcentrifuge tube.

-

Solubilization: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously until the compound is completely dissolved. A brief sonication may aid dissolution[6].

-

Sterilization: The high concentration of DMSO is self-sterilizing. No further filtration is typically needed.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials[4].

-

Application: Thaw a single aliquot. Perform serial dilutions to prepare your working concentrations, ensuring the final DMSO concentration in the assay remains below the cytotoxic limit for your cells (e.g., ≤0.5%)[6].

Data Summary: Co-Solvent Considerations

| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol |

| Solubilizing Power | Excellent for many hydrophobic compounds | Good, but generally lower than DMSO |

| Typical Final Conc. | ≤ 0.1% - 0.5%[5][6] | ≤ 0.5% - 1.0% |

| Pros | High solubilizing capacity, well-established protocols | Readily available, can be less toxic than DMSO for some cells |

| Cons | Can be cytotoxic, may interfere with some assays, can affect cell differentiation | Can be cytotoxic, potential for evaporation, may have specific biological effects[13] |

| Vehicle Control | Absolutely Essential | Absolutely Essential |

Method 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[14][15][16]. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity[17][18].

Mechanism of Action: HP-β-CD has a hydrophilic outer surface and a hydrophobic inner cavity[14][19]. The hydrophobic Epicorynoxidine molecule partitions into the central cavity, forming a water-soluble "inclusion complex"[14][18][20]. This complex can then be readily dissolved in aqueous buffers.

Diagram: Cyclodextrin Encapsulation Workflow

Caption: Decision tree for selecting a solubilization strategy for Epicorynoxidine.

References

-

SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

-

Unilong. (2023, October 20). What is hydroxypropyl beta-cyclodextrin used for. Retrieved from [Link]

-

ZyVersa Therapeutics, Inc. (n.d.). About Hydroxypropyl Beta Cyclodextrin. Retrieved from [Link]

-

Carbo-expert. (n.d.). A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Retrieved from [Link]

-

Popovici, I., & Dăneț, A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

-

Sagar, K., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

-

ResearchGate. (2015, August 9). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? Retrieved from [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

ResearchGate. (2021, July 14). (PDF) Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Retrieved from [Link]

-

ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]

-

ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 17). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

-

PubMed. (2014, June 23). Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

-

MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

-

MDPI. (n.d.). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Retrieved from [Link]

-

Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF. Retrieved from [Link]

-

Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). CAR Cell In Vitro Assay Services. Retrieved from [Link]

-

ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tinoridine | C17H20N2O2S - PubChem. Retrieved from [Link]

-

PubMed. (2024, July 13). Effects of Commonly used Surfactants, Poloxamer 188 and Tween 80, on the Drug Transport Capacity of Intestinal Glucose Transporters. Retrieved from [Link]

-

PubMed. (n.d.). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ergothioneine | C9H15N3O2S - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorhexidine | C22H30Cl2N10 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisone | C21H26O5 - PubChem. Retrieved from [Link]

Sources

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epicorynoxidine | CAS:58000-48-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. reddit.com [reddit.com]

- 8. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]

- 13. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. unilongindustry.com [unilongindustry.com]

- 18. alfachemic.com [alfachemic.com]

- 19. About Hydroxypropyl Beta Cyclodextrin :: ZyVersa Therapeutics, Inc. [zyversa.com]

- 20. scispace.com [scispace.com]

Stability testing of Epicorynoxidine under different pH and temperature conditions.

Technical Support Center: Stability Testing of Epicorynoxidine

Introduction

Epicorynoxidine, a tetrahydroprotoberberine N-oxide alkaloid isolated from Corydalis tashiroi, is a compound of significant interest in pharmaceutical research.[1][] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability under various environmental conditions is paramount for the development of safe, effective, and reliable drug products. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of factors like temperature, humidity, and pH.[3] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of Epicorynoxidine. It offers troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and data interpretation insights to navigate the complexities of stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the stability testing of Epicorynoxidine.

Q1: My Epicorynoxidine solution is showing significant degradation under basic conditions (pH > 8). What is the likely cause and how can I mitigate this?

A: This is an expected observation for many indole alkaloids. The degradation you are observing is likely due to base-catalyzed hydrolysis.[4] The indole nucleus and other functional groups within the Epicorynoxidine structure can be susceptible to nucleophilic attack by hydroxide ions, leading to the cleavage of bonds and the formation of degradation products. To mitigate this, it is crucial to maintain the pH of your solutions in the acidic to neutral range, where many similar compounds exhibit greater stability.[5] For formulation development, consider using buffered systems to maintain a stable pH.

Q2: I am observing multiple peaks in my HPLC chromatogram after subjecting Epicorynoxidine to thermal stress. How can I determine if these are degradation products?

A: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. To confirm this, you should employ a stability-indicating analytical method. This involves demonstrating that your HPLC method can separate the parent Epicorynoxidine peak from all potential degradation product peaks. A photodiode array (PDA) detector can be invaluable here, as it can help assess peak purity.[6] If a degradant peak co-elutes with the main peak, you may need to adjust your chromatographic conditions, such as the mobile phase composition, gradient, or column chemistry.[6]

Q3: What are the standard ICH conditions for accelerated stability testing, and how do they apply to Epicorynoxidine?

A: The International Council for Harmonisation (ICH) provides guidelines for stability testing to ensure harmonized approaches across different regions.[7][8][9] For an active pharmaceutical ingredient like Epicorynoxidine, accelerated stability studies are typically conducted at 40°C ± 2°C with a relative humidity of 75% ± 5% for a minimum of 6 months.[7][10] Long-term stability studies are generally carried out at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7] These studies are essential for predicting the shelf life of the drug substance.

Q4: I need to perform a forced degradation study on Epicorynoxidine. What conditions should I use?

A: Forced degradation, or stress testing, is crucial for identifying potential degradation pathways and developing a stability-indicating method.[11] A comprehensive forced degradation study for Epicorynoxidine should include:

-

Acid and Base Hydrolysis: Treat solutions of Epicorynoxidine with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (50-60°C) if no degradation is observed at room temperature.[4]

-

Oxidation: Expose Epicorynoxidine solutions to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[4][12] Indole alkaloids can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[12][13]

-

Thermal Degradation: Expose solid Epicorynoxidine and solutions to elevated temperatures (e.g., 40-80°C).[12]

-

Photostability: Expose the drug substance to a combination of UV and visible light as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%.[4]

Q5: My Epicorynoxidine sample is an oil. How does this affect my stability testing protocol?

A: The physical form of the drug substance is an important consideration. Since Epicorynoxidine is an oil, you will need to pay close attention to its physical stability in addition to its chemical stability.[1][] This includes monitoring for changes in appearance, viscosity, and the formation of any precipitates. For solution-based stability studies, ensure that the chosen solvent is appropriate and does not react with the compound. Common solvents for similar compounds include chloroform, dichloromethane, ethyl acetate, and DMSO.[1]

Experimental Protocols

The following protocols provide a framework for conducting stability studies on Epicorynoxidine. These should be adapted based on the specific objectives of your study and the available analytical instrumentation.

Protocol 1: pH-Dependent Stability Study

Objective: To evaluate the stability of Epicorynoxidine across a range of pH values.

Materials:

-

Epicorynoxidine

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer solutions (pH 2, 4, 7, 9, and 12)

-

0.1 M HCl and 0.1 M NaOH

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

Procedure:

-

Prepare a stock solution of Epicorynoxidine in a suitable solvent (e.g., methanol or acetonitrile).

-

For each pH to be tested, prepare a series of solutions by diluting the stock solution with the appropriate buffer to a final concentration of approximately 1 mg/mL.

-

Store the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

If necessary, neutralize the samples before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Epicorynoxidine.

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.[5]

Protocol 2: Temperature-Dependent Stability Study

Objective: To assess the impact of temperature on the stability of Epicorynoxidine.

Materials:

-

Epicorynoxidine (solid and in solution)

-

Temperature-controlled stability chambers

-

HPLC system with a UV or PDA detector

Procedure:

-

Place accurately weighed samples of solid Epicorynoxidine and prepared solutions in appropriate containers.

-

Store the samples in stability chambers at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).

-

At predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies), remove samples for analysis.[14]

-

For solid samples, dissolve them in a suitable solvent to a known concentration.

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Calculate the degradation rate at each temperature.

-

The data can be used to construct an Arrhenius plot to estimate the degradation rate at other temperatures and predict the shelf life.[15]

Protocol 3: HPLC Method for Quantification